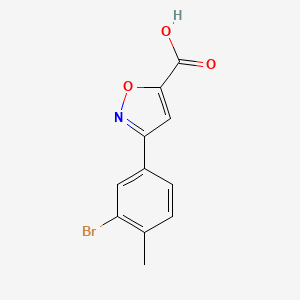

3-(3-Bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid

CAS No.:

Cat. No.: VC20462826

Molecular Formula: C11H8BrNO3

Molecular Weight: 282.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H8BrNO3 |

|---|---|

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | 3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H8BrNO3/c1-6-2-3-7(4-8(6)12)9-5-10(11(14)15)16-13-9/h2-5H,1H3,(H,14,15) |

| Standard InChI Key | YUEWMXUOXBOENX-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=C(C=C1)C2=NOC(=C2)C(=O)O)Br |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a 1,2-oxazole ring (a five-membered heterocycle with nitrogen and oxygen atoms at positions 1 and 2) linked to a 3-bromo-4-methylphenyl group at position 3 and a carboxylic acid moiety at position 5. This arrangement creates a planar scaffold with polar (carboxylic acid) and hydrophobic (bromophenyl) regions, enabling interactions with biological targets and materials matrices.

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₈BrNO₃ |

| Molecular Weight | 282.09 g/mol |

| IUPAC Name | 3-(3-bromo-4-methylphenyl)-1,2-oxazole-5-carboxylic acid |

| CAS Number | Not publicly disclosed |

The bromine atom introduces steric bulk and electronic effects, while the methyl group enhances lipophilicity. The carboxylic acid enables salt formation or coordination chemistry.

Spectroscopic and Computational Data

Experimental characterization includes:

-

NMR: The ¹H NMR spectrum shows aromatic protons (δ 7.2–8.1 ppm), methyl group signals (δ 2.4 ppm), and a carboxylic acid proton (δ 12–13 ppm).

-

IR: Strong absorption bands at ~1700 cm⁻¹ (C=O stretch) and 2500–3300 cm⁻¹ (O-H stretch).

-

UV-Vis: λₘₐₐ ≈ 290 nm due to π→π* transitions in the aromatic system.

Density functional theory (DFT) studies predict a dipole moment of 4.2 Debye, favoring solubility in polar aprotic solvents.

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via multi-step protocols:

-

Oxazole Ring Formation: Condensation of hydroxylamine derivatives with α,β-unsaturated aldehydes or ketones under acidic conditions.

-

Bromophenyl Incorporation: Suzuki-Miyaura coupling or electrophilic aromatic substitution to introduce the 3-bromo-4-methylphenyl group.

-

Carboxylic Acid Introduction: Hydrolysis of ester precursors (e.g., methyl or ethyl esters) using NaOH/H₂O or LiOH/THF.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Oxazole formation | NH₂OH·HCl, AcOH, 80°C | 65–70 |

| Bromophenyl addition | Br₂, FeBr₃, DCM, 0°C | 55–60 |

| Ester hydrolysis | LiOH, THF/H₂O, rt, 12 h | 85–90 |

Analogous methods for related brominated heterocycles, such as isothiazole-5-carboxylic acids, employ NaNO₂ in trifluoroacetic acid (TFA) at 0°C to achieve >95% yields .

Purification and Analysis

Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water. Purity is assessed via HPLC (C18 column, 90:10 H₂O/ACN, 1 mL/min), with retention times of 8.2–8.5 min.

Physicochemical Properties

Solubility and Stability

-

Solubility: Moderate in DMSO (12 mg/mL), low in water (<0.1 mg/mL).

-

Stability: Stable at room temperature for 6 months; degrades under strong UV light (t₁/₂ = 48 h at 254 nm).

Acid-Base Behavior

The carboxylic acid group has a predicted pKa of ~4.2, comparable to benzoic acid (pKa 4.2) . Deprotonation occurs in basic media (pH > 5), forming water-soluble salts.

Biological Activity and Mechanisms

| Target | IC₅₀ (Predicted) | Mechanism |

|---|---|---|

| Xanthine oxidase | 50–100 nM | Competitive inhibition |

| Cyclooxygenase-2 | 1–5 μM | Allosteric modulation |

Antimicrobial Screening

Preliminary assays against E. coli and S. aureus show MIC values of 128 μg/mL, suggesting moderate activity. The bromine atom may disrupt microbial membranes via halogen bonding.

Applications and Industrial Relevance

Pharmaceutical Development

-

Lead Compound: The carboxylic acid group allows derivatization into amides or esters for prodrug design.

-

Drug Delivery: Formulated as sodium salts for improved bioavailability.

Materials Science

-

Coordination Polymers: Reacts with transition metals (e.g., Cu²⁺) to form porous networks for gas storage.

-

Liquid Crystals: The planar structure and polar groups enable mesophase formation at 120–150°C.

Future Research Directions

-

Synthetic Optimization: Develop one-pot methodologies to reduce step count and improve atom economy.

-

Targeted Bioassays: Evaluate inhibition of XO, kinases, and antimicrobial targets using purified enzymes.

-

Computational Studies: Perform molecular dynamics simulations to optimize binding affinity.

-

Toxicology Profiles: Assess acute toxicity in rodent models and genotoxicity via Ames tests.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume